N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide

Catalog No.
S2837760
CAS No.
170930-46-8
M.F
C13H16N2O2
M. Wt
232.283
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide

CAS Number

170930-46-8

Product Name

N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide

Molecular Formula

C13H16N2O2

Molecular Weight

232.283

InChI

InChI=1S/C13H16N2O2/c1-17-9-13(16)14-7-6-10-8-15-12-5-3-2-4-11(10)12/h2-5,8,15H,6-7,9H2,1H3,(H,14,16)

InChI Key

IWUPERDFXYTEGN-UHFFFAOYSA-N

SMILES

COCC(=O)NCCC1=CNC2=CC=CC=C21

Solubility

not available

N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide is a chemical compound characterized by its unique structure, which includes an indole moiety linked to an ethyl chain and a methoxyacetamide functional group. Its molecular formula is C12H14N2O2C_{12}H_{14}N_{2}O_{2}, with a molecular weight of approximately 218.25 g/mol. The compound is notable for its potential pharmacological applications, particularly in the realm of neuropharmacology due to the presence of the indole structure, which is often associated with biological activity related to serotonin receptors.

Typical of amides and indoles. These include:

  • Acylation Reactions: The amine group can react with acyl chlorides to form new amides.
  • Nucleophilic Substitution: The methoxy group may undergo nucleophilic substitution under certain conditions, potentially leading to derivatives with altered pharmacological properties.
  • Degradation Reactions: Under acidic or basic conditions, the compound may hydrolyze to yield the corresponding indole and acetic acid derivatives.

The biological activity of N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide is primarily linked to its interaction with serotonin receptors. Compounds with similar structures have been studied for their effects on mood regulation, anxiety, and depression. Research indicates that this compound may exhibit:

  • Serotonergic Activity: Potential modulation of serotonin receptor activity, which could influence mood and behavior.
  • Neuroprotective Effects: Some studies suggest that indole derivatives can provide neuroprotection against oxidative stress.

Synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide typically involves:

  • Formation of the Indole Derivative: Starting from tryptamine or similar precursors, the indole structure can be formed through cyclization reactions.
  • Alkylation: The indole derivative can be alkylated using ethyl halides under basic conditions to introduce the ethyl chain.
  • Acetylation: Finally, the product is acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide.

N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide has potential applications in:

  • Pharmaceutical Development: As a candidate for drugs targeting mood disorders or neurodegenerative diseases.
  • Research: Used in studies investigating serotonin receptor interactions and their effects on neurological functions.

Interaction studies involving N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide often focus on its binding affinity and efficacy at various serotonin receptors, particularly:

  • 5-HT1A and 5-HT2A Receptors: These are key targets for compounds aimed at treating anxiety and depression.
  • In vitro Assays: Evaluating the compound's effects on neurotransmitter release and receptor activation.

Several compounds share structural similarities with N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide, including:

Compound NameCAS NumberSimilarity Index
N-(2-(1H-Indol-7-yl)ethyl)acetamide62618-63-70.94
N-(2-(1H-Indol-3-yl)ethyl)-2-aminoacetamide122902-82-30.93
N-(2-(1H-Indol-3-yl)ethyl)-butyramide76049-36-00.91
N-(2-(5-hydroxy-1-methyl-1H-indol-3-yl)ethyl)-2-methoxyacetamide1292285-52-90.90

Uniqueness

N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide stands out due to its specific combination of the indole structure and methoxyacetamide functional group, which may confer unique pharmacological properties compared to other similar compounds. Its potential for serotonergic activity makes it a valuable candidate for further research in neuropharmacology.

XLogP3

1.7

Dates

Modify: 2023-08-17

Explore Compound Types